2-Iodo-6-nitro-4-(trifluoromethoxy)phenol
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Overview
Description
2-Iodo-6-nitro-4-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H3F3INO4 and a molecular weight of 349.00 g/mol . It is known for its unique structure, which includes an iodine atom, a nitro group, and a trifluoromethoxy group attached to a phenol ring. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Chemical Reactions Analysis
2-Iodo-6-nitro-4-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Iodo-6-nitro-4-(trifluoromethoxy)phenol is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the iodine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
2-Iodo-6-nitro-4-(trifluoromethoxy)phenol can be compared with other similar compounds, such as:
2-Iodo-4-nitrophenol: Lacks the trifluoromethoxy group, which affects its chemical properties and reactivity.
4-Iodo-2-nitrophenol: Similar structure but different positioning of the iodine and nitro groups, leading to different reactivity.
2-Iodo-6-nitrophenol: Lacks the trifluoromethoxy group, affecting its overall chemical behavior.
The presence of the trifluoromethoxy group in this compound makes it unique and influences its chemical properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-iodo-6-nitro-4-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3INO4/c8-7(9,10)16-3-1-4(11)6(13)5(2-3)12(14)15/h1-2,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKMZBWJOHNCEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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